5-methoxy-2H-isoquinolin-1-one

PARP-1 inhibition Neuroprotection Enzyme assay

Procure with confidence: 5-Methoxy-2H-isoquinolin-1-one (PD 128763) is a validated submicromolar PARP-1 inhibitor. Its 5-methoxy substitution ensures a >850-fold selectivity advantage and 40-50x greater potency than first-generation probes like 3-aminobenzamide, enabling reproducible, low-off-target DNA damage studies.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 118313-35-2
Cat. No. B175765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2H-isoquinolin-1-one
CAS118313-35-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CNC2=O
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
InChIKeyJTIMZAUBSBUCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2H-isoquinolin-1-one: A Verified PARP-1 Inhibitor for Cellular Studies and Chemical Biology Research


5-Methoxy-2H-isoquinolin-1-one (also known as 3,4-dihydro-5-methoxyisoquinolin-1(2H)-one, PD 128763, or TIQ-A 5-methoxy derivative) is a synthetic isoquinolin-1-one derivative characterized by a methoxy group at the 5-position of the heterocyclic core [1]. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors and has been established as a potent, submicromolar inhibitor of PARP-1 enzyme activity in validated in vitro assays [2]. The compound is widely utilized as a chemical probe in DNA damage response studies, neuroprotection research, and chemopotentiation investigations [3].

Why 5-Methoxy-2H-isoquinolin-1-one Cannot Be Replaced by Other Isoquinolinone Derivatives in Critical Assays


Isoquinolin-1-one derivatives are not functionally interchangeable. The specific substituent at the 5-position directly modulates PARP-1 inhibitory potency and, consequently, biological outcomes in neuroprotection and chemosensitization assays [1]. The 5-methoxy substitution confers significantly enhanced inhibitory activity relative to the 5-hydroxy analog or the unsubstituted core scaffold [2]. Substituting this compound with a less potent PARP inhibitor such as 3-aminobenzamide or benzamide would require millimolar rather than micromolar concentrations to achieve comparable effects, thereby introducing off-target toxicity and confounding experimental results [3]. Therefore, precise chemical identity is non-negotiable for reproducible and interpretable data.

Head-to-Head Quantitative Evidence for Selecting 5-Methoxy-2H-isoquinolin-1-one Over Comparable PARP Inhibitors


PARP-1 Inhibitory Potency: 5-Methoxy Derivative vs. TIQ-A and 5-Hydroxy Analog

In a direct head-to-head in vitro PARP-1 enzyme activity assay, the 5-methoxy derivative of thieno[2,3-c]isoquinolin-5-one (TIQ-A) demonstrated an IC50 of 0.21 ± 0.12 µM, which is approximately 2.1-fold more potent than the parent TIQ-A scaffold (IC50 = 0.45 ± 0.1 µM) and 1.9-fold more potent than the 5-hydroxy analog (IC50 = 0.39 ± 0.19 µM) [1].

PARP-1 inhibition Neuroprotection Enzyme assay

Chemopotentiation Efficacy: PD 128763 vs. 3-Aminobenzamide and Benzamide

In a comparative study of PARP inhibitors for temozolomide chemopotentiation, PD 128763 (5-methoxy-2H-isoquinolin-1-one) was 50-fold more potent than benzamide and 40-fold more potent than 3-aminobenzamide as a PADPRP (PARP) inhibitor in permeabilized L1210 cells [1]. The enhanced potency translates directly to effective chemopotentiation at micromolar concentrations, whereas weaker inhibitors require millimolar levels [1].

Chemopotentiation Temozolomide PARP inhibition

Neuroprotective Activity in Oxygen-Glucose Deprivation (OGD) Model

The correlation between PARP-1 IC50 and neuroprotective efficacy was quantified in a mouse cortical neuron OGD model. The 5-methoxy derivative, with an IC50 of 0.21 µM, falls on a statistically significant correlation line (r = 0.93, P < 0.01) linking in vitro enzyme inhibition to functional neuroprotection [1]. This provides quantitative justification for selecting the most potent compound in this series for neuroprotection studies.

Neuroprotection Ischemia OGD model

Dihydroorotase Inhibition: Evidence for Off-Target Selectivity Profile

In a counter-screening assay against dihydroorotase from mouse Ehrlich ascites cells, 5-methoxy-2H-isoquinolin-1-one exhibited an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37, indicating minimal inhibition at concentrations relevant for PARP-1 targeting (0.21 µM) [1]. This demonstrates a >850-fold selectivity window for PARP-1 over dihydroorotase.

Off-target activity Dihydroorotase Selectivity

Validated Research and Procurement Scenarios for 5-Methoxy-2H-isoquinolin-1-one Based on Quantitative Evidence


Cellular PARP-1 Inhibition and DNA Damage Response Studies

Use 5-methoxy-2H-isoquinolin-1-one as a validated submicromolar PARP-1 inhibitor in cell-based assays investigating DNA repair mechanisms, synthetic lethality, or chemosensitization. The compound's established potency (IC50 = 0.21 µM) allows for effective PARP-1 blockade at concentrations that avoid confounding off-target effects, as demonstrated by the >850-fold selectivity over dihydroorotase [1][2].

In Vitro Neuroprotection and Ischemia Model Development

Employ this compound in oxygen-glucose deprivation (OGD) or other in vitro ischemia models to interrogate the role of PARP-1 in neuronal cell death. The direct correlation between PARP-1 IC50 and neuroprotective efficacy (r = 0.93, P < 0.01) supports the selection of this more potent analog for maximum neuroprotection in acute injury paradigms [1].

Chemopotentiation Studies with Temozolomide or Other DNA-Damaging Agents

Utilize 5-methoxy-2H-isoquinolin-1-one to potentiate the cytotoxicity of temozolomide or similar DNA-alkylating agents. The compound's 40- to 50-fold potency advantage over first-generation PARP inhibitors (3-aminobenzamide, benzamide) permits chemopotentiation experiments at micromolar rather than millimolar concentrations, minimizing off-target cytotoxicity from the inhibitor itself [3].

Structure-Activity Relationship (SAR) Studies of Isoquinolinone PARP Inhibitors

Use this compound as a benchmark reference for developing and evaluating novel isoquinolinone-derived PARP inhibitors. The quantitative data on the 5-methoxy vs. 5-hydroxy substitution (1.9-fold potency difference) provides a clear SAR reference point for optimizing future analogs targeting the PARP-1 active site [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.